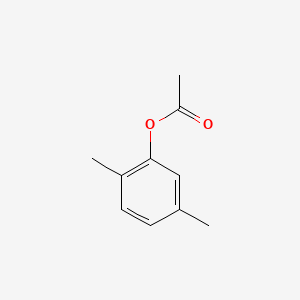

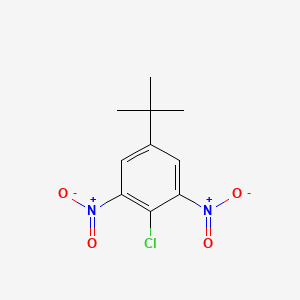

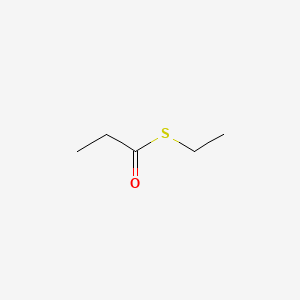

![molecular formula C12H10ClN3O3S B1345820 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-40-2](/img/structure/B1345820.png)

3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Vue d'ensemble

Description

The compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This particular derivative includes a 3-chlorophenyl group, an amino group, and a propanoic acid moiety. The presence of these functional groups suggests potential biological activity, which could be explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported using environmentally friendly methods. For instance, ultrasound-mediated one-pot synthesis has been employed to create a series of compounds with potential anticancer activities . Although the exact synthesis of the compound is not detailed, similar methods could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized using spectroscopic techniques and single-crystal X-ray diffraction . The crystal structure revealed an orthorhombic space group with specific unit cell parameters. The detailed analysis of bond lengths, angles, and torsion angles, as well as electronic properties, was performed using density functional theory (DFT) calculations. These findings provide a foundation for understanding the molecular structure of the compound .

Chemical Reactions Analysis

While specific chemical reactions involving the compound of interest are not described, the literature provides insights into the reactivity of similar thiadiazole derivatives. For example, 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives have been studied as carbonic anhydrase inhibitors, revealing how the thiadiazole-sulfonamide moiety interacts with enzyme active sites . This suggests that the compound may also participate in specific biochemical interactions due to its thiadiazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be inferred from related compounds. For instance, the synthesis of 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles has shown significant anticonvulsant activity without sedation, indicating a favorable pharmacological profile . Additionally, the crystallographic analysis of similar compounds provides insights into their solid-state properties, such as hydrogen bonding and conformational differences . These studies suggest that the compound may exhibit distinct physical and chemical properties that could be relevant for its potential applications.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The scientific research applications of the specified compound, 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, are primarily focused on its synthesis and potential biological activities. This compound belongs to a class of chemicals that are synthesized through complex organic reactions and have been investigated for various biological activities, including antimicrobial, antiviral, and anticonvulsant properties.

Antimicrobial and Antiviral Applications : Studies have demonstrated the synthesis of related 1,3,4-thiadiazole derivatives showing moderate antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another study highlighted the antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, particularly against the tobacco mosaic virus (Chen et al., 2010).

Chemical Structure and Properties : The detailed study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole's structure was reported using spectroscopic techniques and single-crystal X-ray diffraction, providing insights into the structural geometry, electronic properties, and potential for biological activity (Kerru et al., 2019).

Anticancer Activity : The synthesis and evaluation of new 1,3,4-thiadiazole derivatives for anticancer activity has been reported. Some derivatives have shown significant in vitro cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents (Saad & Moustafa, 2011).

Anticonvulsant Activity : A particular focus has been on the anticonvulsant activity of 3-(4-chlorophenyl)amino-4-(4-chlorophenyl)-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazole, indicating its significance in the development of new treatments for epilepsy without sedative side effects (Srivastava & Pandeya, 1993).

Safety And Hazards

Propriétés

IUPAC Name |

3-[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S/c13-7-2-1-3-8(6-7)14-11(19)12-16-15-9(20-12)4-5-10(17)18/h1-3,6H,4-5H2,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMOZJWRCQEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.